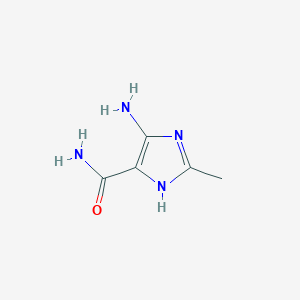

5-amino-2-methyl-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-amino-2-methyl-1H-imidazole-4-carboxamide” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . Its molecular formula is C4H6N4O and its molecular weight is 162.578 .

Molecular Structure Analysis

The IUPAC Standard InChI for “this compound” is InChI=1S/C4H6N4O.ClH/c5-3-2 (4 (6)9)7-1-8-3;/h1H,5H2, (H2,6,9) (H,7,8);1H .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 162.58 and a solid form . Its water solubility is 31.1 mg/ml .Scientific Research Applications

Synthesis and Organic Chemistry

Phosphorus Pentoxide in Organic Synthesis : A study demonstrated the conversion of 5-amino-1H-imidazole-4-carboxamide hydrochloride into a series of 2-methyl-6-(arylamino)purines (Andersen & Pedersen, 1985).

Synthesis of 2-azaadenines and 2-azahypoxanthines : This compound is used as a precursor for synthesizing biologically active N6-substituted 2-azaadenines and 2-azahypoxanthines (Andersen & Pedersen, 1986).

Aminocarbonylation of 4-iodo-1H-imidazoles : The compound serves as a building block in the preparation of 5-aryl-1-benzyl-1H-imidazole-4-carboxamides through aminocarbonylation processes (Skogh et al., 2013).

Biochemistry and Enzymatic Processes

Enzymatic Polymerization : The compound has been used in the synthesis and enzymatic polymerisation to produce homopolymers (Pochet & D'ari, 1990).

AICAR Transformylase Mechanism : It has been instrumental in evaluating the catalytic mechanism of 5-aminoimidazole-4-carboxamide ribonucleotide transformylase through pH-dependent kinetics and mutagenesis studies (Shim et al., 2001).

DNA Interaction and Molecular Biology

DNA Interaction Studies : 5-Amino-2-methyl-1H-imidazole-4-carboxamide derivatives have been used to study the interaction with nucleic acids, demonstrating varying behavior under light exposure (Gerulath & Loo, 1972).

DNA Recognition by Polyamides : The compound has facilitated the study of DNA recognition by polyamides, particularly in identifying sequences in the minor groove of double-stranded DNA (Swalley, Baird, & Dervan, 1996).

Crystallography and Material Science

- Crystal Structure Analysis : The synthesis and analysis of 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and related compounds have provided insights into molecular geometries and crystal structures (Banerjee et al., 1999).

Safety and Hazards

Properties

IUPAC Name |

4-amino-2-methyl-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-2-8-3(5(7)10)4(6)9-2/h6H2,1H3,(H2,7,10)(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFMOYKWJBONCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2354625.png)

![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)

![7-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-3-pentyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2354640.png)

![Ethyl 4-oxo-5-pentanamido-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354644.png)

![5-chloro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2354647.png)